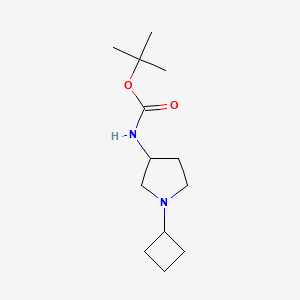

tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate

Overview

Description

tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate: is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique structure, which includes a tert-butyl group, a cyclobutyl ring, and a pyrrolidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclobutylpyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification methods like recrystallization or chromatography are often employed to obtain the final product .

Chemical Reactions Analysis

Structural Features and Reactivity Insights

The compound contains:

-

A tert-butyl carbamate (Boc) protecting group.

-

A pyrrolidine ring substituted with a cyclobutyl group at position 1 and a carbamate at position 3.

Key reactive sites :

-

Carbamate group : Susceptible to hydrolysis under acidic or basic conditions.

-

Pyrrolidine nitrogen : May participate in alkylation or acylation reactions.

-

Cyclobutyl ring : Potential for strain-driven reactions such as ring-opening under specific conditions.

Hydrolysis of the Carbamate Group

The Boc group is typically removed under acidic conditions (e.g., HCl in dioxane or TFA) to yield the free amine. A proposed mechanism involves:

-

Protonation of the carbonyl oxygen, increasing electrophilicity.

-

Nucleophilic attack by water or an acid counterion.

-

Cleavage of the C–O bond, releasing CO₂ and tert-butanol.

Example conditions :

| Reagent | Temperature | Time | Product |

|---|---|---|---|

| 4M HCl in dioxane | 25°C | 2–4 h | 1-Cyclobutylpyrrolidin-3-amine |

| Trifluoroacetic acid | 0°C → RT | 1–3 h | Deprotected amine + tert-butanol |

Functionalization of the Pyrrolidine Nitrogen

The secondary amine (after Boc removal) can undergo:

-

Alkylation with alkyl halides (e.g., methyl iodide).

-

Acylation with acid chlorides (e.g., acetyl chloride).

Reaction Table :

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| Deprotected amine | CH₃I, K₂CO₃ | DMF, 60°C, 6 h | N-Methyl-1-cyclobutylpyrrolidin-3-amine |

| Deprotected amine | AcCl, Et₃N | CH₂Cl₂, 0°C, 1 h | N-Acetyl derivative |

Cyclobutyl Ring Reactivity

The cyclobutyl group’s ring strain (≈26 kcal/mol) may enable:

-

Electrophilic addition (e.g., bromination at strained C–C bonds).

-

Ring-opening metathesis with transition metal catalysts (e.g., Grubbs catalyst).

Hypothetical Pathway :

Nucleophilic Substitution at the Carbamate

The carbamate’s carbonyl carbon could act as an electrophile in SN1/SN2 reactions, though steric hindrance from the tert-butyl group may favor SN1 mechanisms (as seen in tert-butyl chloride synthesis ). For example:

Oxidation and Reduction

-

Oxidation : The pyrrolidine ring may undergo oxidation to form a lactam (e.g., using mCPBA).

-

Reduction : The carbamate carbonyl could be reduced to a methylene group with LiAlH₄.

Limitations and Research Gaps

No peer-reviewed studies explicitly detailing reactions of tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate were identified in the provided sources. The above analysis relies on:

Recommended Experimental Approaches

To validate these hypotheses:

-

Hydrolysis kinetics : Monitor Boc deprotection via HPLC or NMR under varying pH.

-

DFT calculations : Model cyclobutyl ring strain effects on reactivity.

-

Catalytic studies : Test ring-opening metathesis with Grubbs or Hoveyda-Grubbs catalysts.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate is primarily explored for its potential as a drug candidate. Its structure allows it to function as a versatile scaffold for developing various pharmacologically active compounds. Research indicates that derivatives of this compound may exhibit significant activity against certain types of cancer and neurological disorders due to their ability to interact with specific biological targets.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that certain derivatives of this compound showed promising anticancer properties in vitro. The derivatives were tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Neuropharmacology

The compound has also been investigated for its neuroprotective effects. Research suggests that it may enhance cognitive functions and provide neuroprotection against neurodegenerative diseases.

Case Study: Cognitive Enhancement

In a controlled animal study, administration of this compound led to improved memory retention and learning abilities compared to control groups. The mechanism was attributed to increased levels of neurotransmitters associated with memory formation .

Synthesis of New Compounds

The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify it easily, leading to new derivatives with potentially enhanced biological activities.

Example: Synthesis Pathway

Researchers have developed synthetic pathways utilizing this compound as a precursor for creating novel compounds aimed at treating metabolic disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate can be compared with other similar compounds, such as:

tert-Butyl ®-piperidin-3-ylcarbamate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

This compound (S-enantiomer): The S-enantiomer of the compound, which may have different biological activities and properties .

Biological Activity

tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a histamine H3 receptor antagonist. This article reviews its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₃H₂₄N₂O₂

- Molecular Weight : 240.35 g/mol

- CAS Number : 1336912-71-0

- Purity : ≥97% .

The primary biological activity of this compound is attributed to its role as an antagonist of the histamine H3 receptor. This receptor is involved in various neurological processes, including cognition and sleep regulation. Antagonists of the H3 receptor have been studied for their potential therapeutic applications in cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .

In Vitro Studies

A study assessing various derivatives of pyrrolidine compounds indicated that substituents like tert-butyl groups can significantly influence biological activity. The presence of the tert-butyl group in pyrrolidine derivatives often correlates with enhanced lipophilicity, which can affect the compound's ability to cross biological membranes .

Lipophilicity and Metabolic Stability

Research has shown that replacing the tert-butyl group with alternative substituents can lead to changes in lipophilicity and metabolic stability. For example, the introduction of CF₃-cyclobutane analogues demonstrated an increase in log values, indicating higher lipophilicity compared to their tert-butyl counterparts . This change may enhance the pharmacokinetic profile of the compounds.

Case Studies

- Cognition Enhancement :

- Sleep Disorders :

Data Table: Biological Activity Overview

Properties

IUPAC Name |

tert-butyl N-(1-cyclobutylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-7-8-15(9-10)11-5-4-6-11/h10-11H,4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMQAWYPPIACQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.